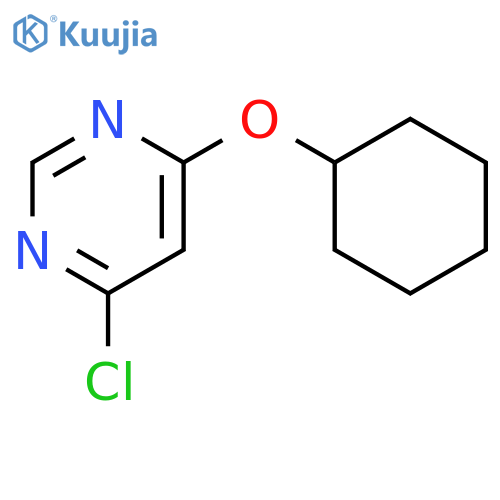Cas no 405931-43-3 (4-chloro-6-(cyclohexyloxy)pyrimidine)

405931-43-3 structure
商品名:4-chloro-6-(cyclohexyloxy)pyrimidine
4-chloro-6-(cyclohexyloxy)pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-chloro-6-(cyclohexyloxy)-
- 4-chloro-6-(cyclohexyloxy)pyrimidine
- EN300-1292099
- 405931-43-3
- AKOS010530590
- DTXSID701290629
- SCHEMBL5405665
-
- インチ: InChI=1S/C10H13ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2
- InChIKey: RZESALIAYGLOID-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 212.0716407Da
- どういたいしつりょう: 212.0716407Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-chloro-6-(cyclohexyloxy)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292099-1.0g |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292099-2500mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 2500mg |
$529.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-50mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 50mg |
$227.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-100mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 100mg |
$238.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-10000mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 10000mg |
$1163.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-250mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 250mg |
$249.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-5000mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 5000mg |
$783.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-500mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 500mg |
$260.0 | 2023-09-30 | ||
| Enamine | EN300-1292099-1000mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 1000mg |
$271.0 | 2023-09-30 |
4-chloro-6-(cyclohexyloxy)pyrimidine 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
405931-43-3 (4-chloro-6-(cyclohexyloxy)pyrimidine) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
